(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-{2-azabicyclo[221]heptan-2-yl}-N’-hydroxyethanimidamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide typically involves multiple steps. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a key focus, with efforts aimed at optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its bicyclic structure is of interest for developing new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide is being investigated for its potential therapeutic applications, including as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In industrial applications, this compound is explored for its potential use in creating advanced materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in cancer research, it may act as an antagonist to certain receptors, inhibiting cancer cell proliferation and metastasis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
N,N’-diarylsquaramide derivatives: These compounds are also studied for their potential as pharmacological agents, particularly in cancer research.
Uniqueness
What sets (Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N’-hydroxyethanimidamide apart is its specific combination of a bicyclic structure with a hydroxyethanimidamide group. This unique configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15N3O/c9-8(10-12)5-11-4-6-1-2-7(11)3-6/h6-7,12H,1-5H2,(H2,9,10) |
InChI Key |
LJGXKZSIMCHJQE-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CC1CN2C/C(=N/O)/N |
Canonical SMILES |
C1CC2CC1CN2CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.